5-Acetylfuran-2-boronic acid
Overview
Description
5-Acetylfuran-2-boronic acid is an organoboron compound that features a furan ring substituted with an acetyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 5-Acetylfuran-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key step in many synthetic chemistry processes, enabling the formation of carbon–carbon bonds . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide variety of complex molecules, contributing to the development of new drugs and other chemical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of the SM coupling reaction can be increased by slow, syringe-pump addition of the boronic acid . Additionally, the compatibility of free boronic acid building blocks in multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules . This suggests that the action, efficacy, and stability of this compound can be optimized under specific reaction conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Acetylfuran-2-boronic acid are not well-studied. Boronic acids are known to interact with various biomolecules. They can form reversible covalent bonds with diols, which are found in many biological molecules such as carbohydrates and glycoproteins This property allows boronic acids to participate in various biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. Boronic acids and their derivatives have been shown to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
Boronic acids are known to participate in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylfuran-2-boronic acid typically involves the borylation of 5-acetylfuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is catalyzed by a palladium complex, such as palladium(II) acetate, in the presence of a base like potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Acetylfuran-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 5-Hydroxyfuran-2-boronic acid or 5-ethylfuran-2-boronic acid.
Substitution: Various biaryl or vinyl derivatives.
Scientific Research Applications
5-Acetylfuran-2-boronic acid is utilized in numerous scientific research applications:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is employed in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-furanylboronic acid
- 2-Furanylboronic acid
- 5-Nitrofuran-2-boronic acid
Comparison
5-Acetylfuran-2-boronic acid is unique due to the presence of both an acetyl group and a boronic acid group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(5-acetylfuran-2-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIKSGTUOSWVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296410 | |
Record name | B-(5-Acetyl-2-furanyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107580-77-7 | |
Record name | B-(5-Acetyl-2-furanyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107580-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(5-Acetyl-2-furanyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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